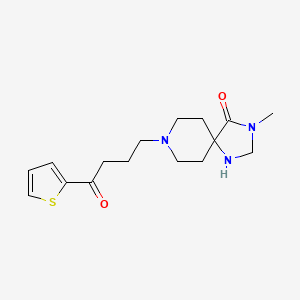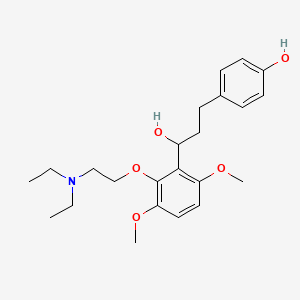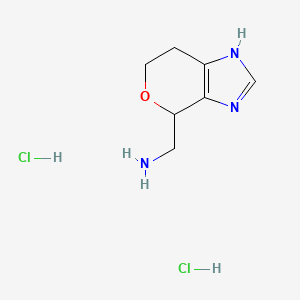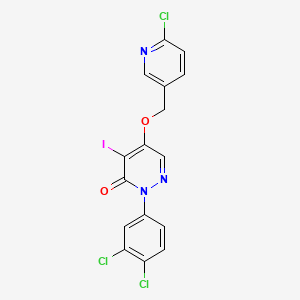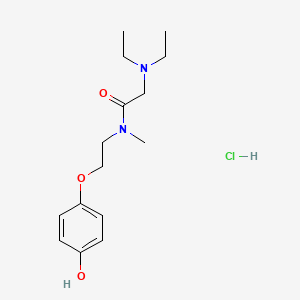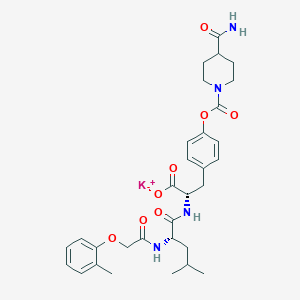
5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine is an organic compound that belongs to the class of oxazolidines Oxazolidines are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine typically involves the reaction of 3-hydroxybenzaldehyde with 2-amino-2-methylpropanol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the oxazolidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidine ring can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of 2,2-dimethyl-3-hydroxyphenylamine.
Substitution: Formation of 3-alkoxyphenyl or 3-acetoxyphenyl derivatives.
Applications De Recherche Scientifique
5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The oxazolidine ring may also play a role in stabilizing the compound and enhancing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Hydroxyphenyl)-2,2-dimethyloxazolidine
- 5-(2-Hydroxyphenyl)-2,2-dimethyloxazolidine
- 5-(3-Methoxyphenyl)-2,2-dimethyloxazolidine
Uniqueness
5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
57614-95-6 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
3-(2,2-dimethyl-1,3-oxazolidin-5-yl)phenol |
InChI |
InChI=1S/C11H15NO2/c1-11(2)12-7-10(14-11)8-4-3-5-9(13)6-8/h3-6,10,12-13H,7H2,1-2H3 |
Clé InChI |
VXCFACSTLITLGR-UHFFFAOYSA-N |
SMILES canonique |
CC1(NCC(O1)C2=CC(=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


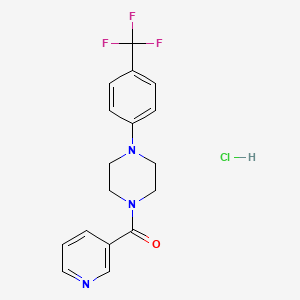
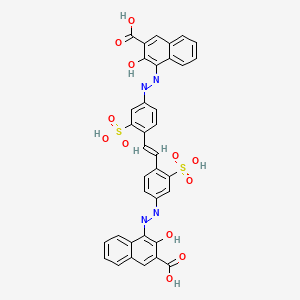
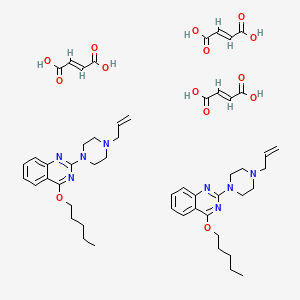
![(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide](/img/structure/B12738910.png)
